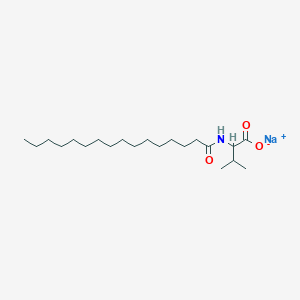
(2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C9H10F4N2O2 and a molecular weight of 254.18 g/mol . This compound is a fluorinated benzyl hydrazine derivative, which is often used in research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of 2-fluorobenzyl chloride with hydrazine hydrate in the presence of a base, followed by the addition of 2,2,2-trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions usually require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including its use as a precursor for the synthesis of biologically active molecules. It may also be investigated for its potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
- (2-Fluorobenzyl)hydrazine hydrochloride
- (2-Fluorobenzyl)hydrazine sulfate
- (2-Fluorobenzyl)hydrazine phosphate
Uniqueness: Compared to its analogs, (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate offers unique properties due to the presence of the trifluoroacetate group. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H10F4N2O2 |
|---|---|
Poids moléculaire |
254.18 g/mol |
Nom IUPAC |
(2-fluorophenyl)methylhydrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9FN2.C2HF3O2/c8-7-4-2-1-3-6(7)5-10-9;3-2(4,5)1(6)7/h1-4,10H,5,9H2;(H,6,7) |
Clé InChI |
OPHUWJICWJRTQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNN)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium](/img/structure/B12279362.png)

![6-(Bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12279371.png)


![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)

![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;tetrafluoroborate](/img/structure/B12279408.png)
![Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)




![1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate](/img/structure/B12279460.png)
